5-{[(6-Methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile
Description
5-{[(6-Methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound that features a benzothiazole moiety linked to a pyridinecarbonitrile structure
Properties
Molecular Formula |
C17H14N4O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)iminomethyl]-1,4-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H14N4O3S/c1-9-11(7-18)15(22)21(2)16(23)12(9)8-19-17-20-13-5-4-10(24-3)6-14(13)25-17/h4-6,8,23H,1-3H3/b19-8+ |
InChI Key |
KIKYTRGQXHPHDR-UFWORHAWSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C(=C1/C=N/C2=NC3=C(S2)C=C(C=C3)OC)O)C)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=NC2=NC3=C(S2)C=C(C=C3)OC)O)C)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-{[(6-Methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzothiazole moiety allows for various substitution reactions, particularly with halogens and other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-{[(6-Methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-tubercular agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, it inhibits the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methoxybenzothiazole: Similar in structure but with different functional groups.
1,3-Thiazolidine-2,4-dione: Used in the synthesis of various benzothiazole derivatives. What sets 5-{[(6-Methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile apart is its unique combination of functional groups, which confer specific chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
